Sodium 2-chloroethane-1-sulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-chloroethanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2S.Na/c3-1-2-6(4)5;/h1-2H2,(H,4,5);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNLGKKMURPNV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53799-72-7 | |
| Record name | sodium 2-chloroethane-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of Sodium 2 Chloroethane 1 Sulfinate
Fundamental Reactivity Modes of Sulfinate Anions
Sulfinate anions (RSO₂⁻) are ambidentate species, capable of reacting through either the sulfur or oxygen atoms. This dual reactivity, coupled with their ability to engage in single-electron transfer processes, underpins their versatility in organic synthesis. Over the last decade, sodium sulfinates have emerged as powerful building blocks for synthesizing a multitude of valuable organosulfur compounds. rsc.org
Nucleophilic Reactivity at Sulfur and Oxygen
The sulfinate anion possesses two nucleophilic centers: the sulfur atom and the oxygen atoms. The site of attack by an electrophile is influenced by the nature of the electrophile and the reaction conditions.
The nucleophilicity of sulfur in sulfinates is generally greater than that of oxygen, leading to the formation of a sulfur-carbon bond. msu.edulibretexts.org This preference is attributed to sulfur being less electronegative and more polarizable than oxygen. quora.comreddit.com Consequently, reactions with many alkyl halides primarily result in S-alkylation to form sulfones. wikipedia.org
However, O-alkylation to form sulfinate esters can occur, particularly with highly reactive, "hard" electrophiles. The choice of solvent and counter-ion can also influence the S/O-alkylation ratio.
Table 1: Representative Nucleophilic Reactions of Sulfinate Anions
| Electrophile | Predominant Product | Reaction Type |
|---|---|---|
| Alkyl Halide | Sulfone (R-SO₂-R') | S-Alkylation |
| Aryl Halide | Aryl Sulfone (Ar-SO₂-R) | S-Arylation |
Electrophilic Reactivity and Activation Modes
While sulfinates are predominantly known for their nucleophilic character, the corresponding sulfinic acids can exhibit electrophilic behavior under certain conditions. oregonstate.edu For instance, in the presence of a strong acid, the sulfinic acid can be protonated, making the sulfur atom more susceptible to nucleophilic attack.
Activation of sulfinates can also be achieved through their conversion to more reactive intermediates. For example, reaction with a halogenating agent can form a sulfonyl halide, which is a potent electrophile.
Radical Pathways and Radical-Polar Crossover Reactions
Sodium sulfinates are excellent precursors to sulfonyl radicals (RSO₂•) through single-electron oxidation. researchgate.net This oxidation can be accomplished using various methods, including chemical oxidants like manganese(III) 2-pyridinecarboxylate or cerium(IV) ammonium nitrate, as well as through electrochemical and photocatalytic approaches. rsc.orgoup.comsemanticscholar.org The generated sulfonyl radicals are valuable intermediates in a variety of synthetic transformations.
These radical species can participate in addition reactions with alkenes and alkynes, and in cross-coupling reactions. researchgate.netacs.org Furthermore, sulfinates are involved in radical-polar crossover reactions, where a radical addition is followed by a single-electron transfer to generate an anion, which can then react with an electrophile. acs.org Photocatalysis has emerged as a powerful tool for initiating these radical pathways under mild conditions. acs.orgresearchgate.net
Carbon-Sulfur (C-S) Bond Formation Reactions
The versatile reactivity of sulfinates makes them valuable reagents for the construction of carbon-sulfur bonds, a key transformation in the synthesis of many pharmaceuticals and materials.
Synthesis of Sulfones via Alkylation and Arylation
The most common application of sulfinates in C-S bond formation is the synthesis of sulfones. This can be achieved through both alkylation and arylation reactions.
Alkylation: The reaction of sodium sulfinates with alkyl halides is a classical method for the synthesis of alkyl sulfones. acs.org This reaction typically proceeds via an Sₙ2 mechanism, where the sulfinate anion acts as a sulfur-centered nucleophile. The reactivity of the alkyl halide plays a crucial role, with primary and benzylic halides being particularly effective. organic-chemistry.org
Arylation: The formation of aryl sulfones from sulfinates can be accomplished through coupling reactions with aryl halides. researchgate.netorganic-chemistry.org These reactions often require a transition metal catalyst, such as copper or nickel, to facilitate the cross-coupling. mdpi.comnanomaterchem.com More recently, photocatalytic methods have been developed that allow for the arylation of sulfinates under mild, light-promoted conditions. mdpi.comresearchgate.net
Table 2: Selected Methods for the Synthesis of Sulfones from Sodium Sulfinates
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| Alkylation | Alkyl Halide | Typically no catalyst needed | Alkyl Sulfone |
| Arylation | Aryl Halide | Copper or Nickel catalyst | Aryl Sulfone |
Formation of Sulfides
Development of β-Keto Sulfone Synthesis from Sulfinates
β-Keto sulfones are significant structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. rsc.org The development of efficient synthetic routes to access these compounds from readily available sulfinates has been a major area of research. Sodium 2-chloroethane-1-sulfinate, as a representative sulfinate salt, can undergo various transformations to yield β-keto sulfones. These methods often involve the reaction of the sulfinate with unsaturated systems like alkenes and alkynes, or with ketone derivatives.
Several modern strategies have been established for the synthesis of β-keto sulfones from sulfinates:
Oxysulfonylation of Alkenes and Alkynes: One prominent method involves the oxysulfonylation of unsaturated carbon-carbon bonds. An electrochemical approach allows for the selective sulfonylation and oxosulfonylation of alkenes with sulfinates in an undivided cell, proceeding without transition metal catalysts or chemical oxidants to give β-keto sulfones in good to excellent yields. researchgate.net Similarly, the reaction of terminal alkynes with sulfinic acids or their salts, such as sodium sulfinates, can be promoted by various catalysts. mdpi.com For instance, a BF₃·OEt₂-mediated reaction between alkynes and sodium sulfinates uses aerial oxygen as the oxidant, offering a metal-free and convenient route to β-keto sulfones. mdpi.com
Reactions with Styrenes: A one-pot, metal-free synthesis has been developed from styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinates under sonication. lppcollegerisod.ac.in In this process, NBS acts as both a bromine source and an oxidant in water, a green solvent. lppcollegerisod.ac.in The reaction proceeds through the formation of an intermediate from the styrene and NBS, which then reacts with the sodium sulfinate to yield the final β-keto sulfone product. lppcollegerisod.ac.in
Direct Sulfonylation of Ketones: β-Keto sulfones can also be synthesized directly from ketones. rsc.org This method involves the generation of a ketone enolate using a base, followed by a nucleophilic addition to a sulfonyl iodide, which can be generated in situ from a sulfinate. This approach is highly chemoselective and provides good to excellent yields under mild conditions. rsc.org
Mechanistic studies suggest that many of these transformations proceed through radical pathways. For example, in the electrochemical sulfonylation of alkenes, the key intermediate is a sulfonyl radical generated from the sulfinate. researchgate.net This radical then engages with the alkene to initiate a cascade of reactions leading to the β-keto sulfone.
Table 1: Selected Methods for the Synthesis of β-Keto Sulfones from Sulfinates
| Method | Substrates | Reagents/Conditions | Key Features |
|---|---|---|---|
| Electrochemical Oxysulfonylation | Alkenes, Sulfinates | Anodic oxidation, undivided cell | Metal-free, oxidant-free, good to excellent yields researchgate.net |
| BF₃·OEt₂-Mediated Oxysulfonylation | Alkynes, Sodium Sulfinates | BF₃·OEt₂, air (O₂) | Metal-free, mild conditions, good functional group compatibility mdpi.com |
| Sonication-Assisted One-Pot Synthesis | Styrenes, Sodium Sulfinates | NBS, water, sonication, 55 °C | Transition-metal-free, co-oxidant-free, simplistic one-pot procedure lppcollegerisod.ac.in |
| Direct Sulfonylation of Ketones | Ketones, Sulfinates | Base, Sulfonyl Iodide | High chemoselectivity, mild room temperature conditions, good to excellent yields rsc.org |
Stereoselective Formation of Vinyl Sulfones and Allylic Sulfones
Vinyl and allylic sulfones are valuable building blocks in organic synthesis, known for their utility in various carbon-carbon bond-forming reactions. thieme.de The stereoselective synthesis of these compounds from sulfinates like this compound is of considerable interest.
Vinyl Sulfones:
The stereoselective synthesis of vinyl sulfones often involves the addition of a sulfonyl group across a double or triple bond, followed by an elimination step, or through direct C-H functionalization. nih.gov
Metal-Catalyzed Reactions: Copper and silver catalysts have proven effective in promoting the stereoselective sulfonylation of alkenes and alkynes. A copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates provides a direct route to (E)-alkenyl sulfones. organic-chemistry.org Similarly, a silver-catalyzed reaction of styrenes with sodium sulfinates in the presence of TEMPO also yields (E)-vinyl sulfones with high selectivity. researchgate.netrsc.org The mechanism is proposed to involve the formation of a sulfonyl radical, which adds to the alkene, followed by radical recombination with TEMPO and subsequent elimination. researchgate.net
Electrochemical Methods: Electrochemical synthesis offers a sustainable alternative for producing vinyl sulfones from sodium sulfinates and olefins. organic-chemistry.orgresearchgate.net This method uses direct current in an undivided cell, allowing for the synthesis of a diverse range of sulfones at room temperature in high yields. organic-chemistry.org
Allylic Sulfones:
Allylic sulfones are typically synthesized via the substitution of an allylic substrate with a sulfinate salt. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the α-selective substitution of allylic amines with sodium sulfinates, producing (E)-allylic sulfones with excellent selectivity and in high yields. organic-chemistry.org
Dehydrative Sulfination: A direct dehydrative sulfination of allylic alcohols with sodium sulfinates provides an environmentally friendly pathway to allylic sulfones, with water as the only byproduct. This reaction proceeds under mild conditions and tolerates a broad range of functional groups. organic-chemistry.org
Table 2: Stereoselective Synthesis of Vinyl and Allylic Sulfones
| Product Type | Substrates | Catalyst/Reagents | Stereoselectivity |
|---|---|---|---|
| Vinyl Sulfone | Alkenyl Carboxylic Acids, Sodium Sulfinates | Copper catalyst, O₂ | High (E)-selectivity organic-chemistry.org |
| Vinyl Sulfone | Styrenes, Sodium Sulfinates | AgNO₃, K₂S₂O₈, TEMPO | High (E)-selectivity researchgate.netrsc.org |
| Allylic Sulfone | Allylic Amines, Sodium Sulfinates | Palladium catalyst, Boric Acid | Exclusive (E)-selectivity organic-chemistry.org |
| Allylic Sulfone | Allylic Alcohols, Sodium Sulfinates | Dehydrative conditions | Not specified, high yields organic-chemistry.org |
Nitrogen-Sulfur (N-S) Bond Formation Reactions
The formation of nitrogen-sulfur (N-S) bonds is a fundamental transformation in organic chemistry, leading to the synthesis of sulfonamides, a class of compounds with widespread applications in pharmaceuticals. nih.govijarsct.co.in
Synthesis of Sulfonamides
This compound can serve as a precursor for the synthesis of sulfonamides through the formation of a bond between the sulfur atom of the sulfinate and a nitrogen atom from an amine. nih.gov Various protocols have been developed to achieve this transformation, often involving an oxidative coupling process.
Copper-Catalyzed Coupling: A copper-catalyzed chemoselective oxidative coupling of amines with sodium sulfinates using either molecular oxygen or DMSO as the oxidant is an effective method for constructing sulfonamides. nih.gov This reaction is compatible with a range of primary and secondary amines. nih.gov
Metal-Free Iodine-Mediated Synthesis: An alternative, metal-free approach utilizes molecular iodine to mediate the coupling of various amines with sodium sulfinates at room temperature. This method is applicable to a wide array of primary and secondary amines, including aromatic, aliphatic, acyclic, and cyclic variants, providing good to excellent yields of the corresponding sulfonamides. nih.gov
Ammonium Iodide-Mediated Amination: A simple and effective method for sulfonamide synthesis involves the use of ammonium iodide (NH₄I) to mediate the reaction between sodium sulfinates and amines. nih.gov This protocol demonstrates high functional group tolerance for both aromatic and aliphatic amines. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a green and efficient route for the synthesis of sulfonamides. The electrochemical oxidation of arylsulfinic acid derivatives in the presence of nucleophilic amines can lead to the formation of the desired N-S bond. ijarsct.co.in
The general mechanism for many of these oxidative couplings involves the in-situ formation of a more electrophilic sulfur species from the sulfinate, which is then attacked by the nucleophilic amine to form the sulfonamide. researchgate.net
Table 3: Methods for the Synthesis of Sulfonamides from Sodium Sulfinates
| Method | Reagents/Catalyst | Amine Scope | Key Features |
|---|---|---|---|
| Copper-Catalyzed Oxidative Coupling | Cu catalyst, O₂ or DMSO | Primary and secondary amines | Chemoselective, broad scope nih.gov |
| Iodine-Mediated Coupling | I₂ | Primary and secondary aromatic, aliphatic, acyclic, and cyclic amines | Metal-free, room temperature, good to excellent yields nih.gov |
| NH₄I-Mediated Amination | NH₄I | Aromatic and aliphatic amines | Simple, high functional group tolerance nih.gov |
| Reaction with Electrophilic Nitrogen | Bis(2,2,2-trichloroethyl)azodicarboxylate, then Zn/AcOH | Aromatic and heteroaromatic sulfinates | Two-step reductive N-sulfonylation nih.gov |
Sulfur-Sulfur (S-S) Bond Formation Reactions
The formation of a sulfur-sulfur bond from a sulfinate precursor leads to the synthesis of thiosulfonates, a class of organosulfur compounds with interesting reactivity and applications. uantwerpen.be
Synthesis of Thiosulfonates
This compound can be converted to the corresponding thiosulfonate through coupling with a thiol or disulfide derivative. These reactions typically proceed under oxidative conditions, often involving the formation of sulfenyl and sulfonyl radical intermediates. organic-chemistry.org
Iron(III)-Catalyzed Aerobic Coupling: A green and sustainable method for thiosulfonate synthesis involves the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions. organic-chemistry.org This process utilizes readily available and non-toxic iron(III) as a catalyst and atmospheric oxygen as the oxidant, forming sulfenyl and sulfonyl radicals in situ. nih.govorganic-chemistry.org
Copper-Catalyzed Coupling: Copper catalysts can also promote the formation of S-S bonds. The copper-catalyzed sulfonylation of disulfides or thiols with sodium sulfinates in the presence of air efficiently affords thiosulfonates in good yields. nih.govorganic-chemistry.org
Iodine-Mediated Reactions: The reaction between sodium sulfinates and disulfides can be mediated by iodine, providing a classic method for synthesizing S-alkyl thiosulfonates. researchgate.net More recently, a controllable synthesis of thiosulfonates from sodium sulfinates has been developed using hydroiodic acid in water. rsc.org This method is rapid, environmentally benign, and proceeds under mild conditions. rsc.org
Disproportionate Coupling: In the absence of a thiol or disulfide partner, sodium sulfinates can undergo a BF₃·OEt₂-mediated radical disproportionate coupling reaction to produce symmetrical thiosulfonates in good yields. nih.gov
Table 4: Synthetic Routes to Thiosulfonates from Sodium Sulfinates
| Method | Coupling Partner | Reagents/Catalyst | Key Features |
|---|---|---|---|
| Iron-Catalyzed Aerobic Coupling | Thiols | FeCl₃, air (O₂) | Green, sustainable, uses inexpensive catalyst nih.govorganic-chemistry.org |
| Copper-Catalyzed Coupling | Disulfides or Thiols | Cu catalyst, air (O₂) | Efficient S-S bond formation in good yields nih.govorganic-chemistry.org |
| Hydroiodic Acid-Mediated Synthesis | Self-coupling or with thiols | HI, H₂O | Controllable, rapid, mild conditions rsc.org |
| Radical Disproportionation | None (self-coupling) | BF₃·OEt₂ | Synthesis of symmetrical thiosulfonates nih.gov |
Transformations Involving the Chloroethane (B1197429) Moiety (e.g., nucleophilic substitution at the chlorine)
Beyond the reactivity of the sulfinate group, the chloroethane moiety of this compound offers another site for chemical transformation. The carbon-chlorine (C-Cl) bond is polarized, rendering the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. This allows for nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism, to replace the chlorine atom and introduce a variety of functional groups. youtube.comyoutube.com
The chlorine atom on the terminal group of sodium 2-chloroethyl sulfonate is a reactive site that can be used to synthesize various alkyl sulfonic acid compounds. google.com In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). youtube.com The reaction occurs in a single, concerted step where the new bond forms simultaneously as the old bond breaks. youtube.com
Potential transformations involving the chloroethane moiety include:
Formation of C-N Bonds: Reaction with amines (primary, secondary) or ammonia can introduce amino groups, leading to the synthesis of aminosulfinates.
Formation of C-O Bonds: Nucleophiles such as hydroxide or alkoxides can react to form hydroxyethyl or alkoxyethyl sulfinates.
Formation of C-S Bonds: Thiolates can displace the chloride to form thioethers.
Formation of C-C Bonds: Carbanions or cyanide ions can be used as nucleophiles to extend the carbon chain.
The efficiency of these nucleophilic substitution reactions depends on several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. The presence of the sulfinate group elsewhere in the molecule makes this a useful strategy for elaborating the carbon skeleton while retaining the sulfur functionality for subsequent reactions.
Detailed Mechanistic Elucidation of Reaction Pathways
Kinetic Studies and Reaction Profiling
There is no specific kinetic data or reaction profiling for this compound found in the reviewed scientific literature. Kinetic studies are essential to determine reaction rates, order, and the influence of various parameters such as concentration, temperature, and solvent on the reaction pathways of this compound. Such experimental data is currently unavailable.
Identification of Key Intermediates and Transition States
Specific key intermediates and transition states for reactions involving this compound have not been identified or computationally modeled in the available literature. For alkyl sulfinates in general, reaction pathways can involve the formation of sulfonyl radicals (RSO₂•) or participation in nucleophilic reactions where the sulfinate anion acts as a nucleophile. In some cross-coupling reactions, hypervalent sulfur intermediates, known as sulfuranes, have been proposed. However, the specific intermediates and the associated transition states for this compound remain uncharacterized.
Applications of Sodium 2 Chloroethane 1 Sulfinate in Organic Synthesis and Materials Science
As a Versatile Building Block for Functionalized Organosulfur Compounds
Sodium sulfinates, including Sodium 2-chloroethane-1-sulfinate, are recognized as powerful and versatile building blocks in organic synthesis. nih.govdntb.gov.uarsc.orgresearchgate.net Their popularity stems from their stability and ease of handling compared to other sulfonylating agents like sulfonyl chlorides. nih.gov They serve as multifaceted reagents capable of acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the specific reaction conditions. nih.govresearchgate.net This versatility allows for the construction of numerous valuable organosulfur compounds through the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.govrsc.org
The application of sodium sulfinates as building blocks has led to remarkable advancements in the synthesis of key organosulfur classes, including:
Sulfones: These are readily formed through C–S bond creation. nih.gov Specific examples include vinyl sulfones, allylic sulfones, and β-keto sulfones. nih.govdntb.gov.ua
Sulfonamides: Generated via N–S bond formation, these are crucial moieties in many pharmaceutical compounds. nih.govdntb.gov.ua
Thiosulfonates: Synthesized through the creation of S–S bonds. nih.govdntb.gov.ua
Sulfides: Also formed via C–S bond-forming reactions. nih.govdntb.gov.ua
The role of sodium sulfinates as a foundational component for synthesizing diverse organosulfur compounds is summarized in the table below.
| Target Compound Class | Bond Formed | Reagent Role of Sulfinate |
| Sulfones (including vinyl, allyl, β-keto) | C–S | Sulfonylating Agent |
| Sulfonamides | N–S | Sulfonylating Agent |
| Thiosulfonates | S–S | Sulfenylating/Sulfonylating Agent |
| Sulfides | C–S | Sulfenylating Agent |
This table is based on information from references nih.govdntb.gov.uarsc.org.
Role in Multi-Component Reactions for Molecular Complexity Generation
Sodium sulfinates are valuable participants in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. nih.govrsc.org These reactions are prized in organic synthesis for their ability to build molecular complexity rapidly and atom-economically.
A notable example is a copper-catalyzed three-component reaction that employs alkenes, sodium sulfinates, and a diazonium salt. nih.gov This process proceeds under aerobic conditions through a tandem radical oxysulfonylation-diazenylation pathway to construct α-arylhydrazo-β-keto sulfones. nih.gov This reaction demonstrates the capacity of sodium sulfinates to be integrated into complex, one-pot transformations that simultaneously form multiple new bonds (C–O, C–S, and C–N). nih.gov
| Reaction Type | Reactants | Catalyst System | Product |
| Oxysulfonylation-Diazenylation | Alkene, Sodium Sulfinate, Diazonium Salt | Copper (Cu) | α-Arylhydrazo-β-keto sulfone |
This table is based on information from reference nih.gov.
Contributions to Remote and Site-Selective Functionalization (e.g., C-H Sulfonylation)
A significant advance in the application of sodium sulfinates is their use in remote and site-selective C–H functionalization, particularly C–H sulfonylation. nih.govrsc.org This strategy allows for the direct installation of a sulfonyl group at a specific C–H bond that is distant from the initial reactive site in a molecule, a traditionally challenging transformation.
For instance, a direct C4–H sulfonylation of 1-naphthylamine (B1663977) derivatives has been achieved using sodium sulfinates. nih.gov This reaction can be accomplished using either Ru/Cu photocatalysis or a more traditional Cu/Ag co-catalysis system under mild, room-temperature conditions. nih.gov The method is compatible with a wide array of functional groups and can be applied to various sodium aryl, heteroaryl, and alkyl sulfinates, showcasing its broad utility and potential for late-stage functionalization of complex molecules. nih.gov
Precursor for the Generation of Other Reactive Intermediates
Sodium sulfinates are valuable precursors for generating various reactive intermediates, which are central to their synthetic utility. nih.govresearchgate.net Depending on the reaction conditions, they can give rise to sulfonylating (RSO₂–), sulfenylating (RS–), and sulfinylating (RSO–) agents. nih.govresearchgate.net
A key reactive species generated from sodium sulfinates is the S-centered sulfonyl radical. nih.govresearchgate.net The formation of these radicals has enabled the development of innovative synthetic methods, such as sulfonyl radical-triggered ring-closing sulfonylations. nih.gov The ability to serve as a reliable source for sulfonyl radicals has positioned sodium sulfinates as crucial reagents in photocatalytic and electrochemical transformations, further expanding their synthetic applications. rsc.orgresearchgate.net
Utilization in Asymmetric Synthesis for Chiral Sulfinate Derivatives
The development of chiral sulfur compounds is an expanding area of drug discovery, and sodium sulfinates play a role in accessing these important molecules. nih.gov A significant challenge is the enantioselective installation of sulfur stereogenic centers into drug molecules. nih.gov
A modern approach involves the asymmetric condensation of prochiral sulfinates with alcohols to produce enantioenriched sulfinate esters. nih.gov This transformation can be achieved using a pentanidium organocatalyst. nih.gov The process is effective for a wide variety of sulfinates and bioactive alcohols. nih.gov A key advantage of this methodology is its suitability for the late-stage diversification of existing drugs that contain sulfur functional groups, as the necessary sulfinate precursors can often be derived from common drug moieties like sulfonamides or sulfones. nih.gov For example, the sulfone in the drug etoricoxib (B1671761) can be converted into a sulfinate, which can then undergo asymmetric condensation. nih.gov
Another route to optically pure sulfinate salts involves a two-step process starting from 2-mercaptopyrimidines. nih.gov Oxidation of chiral 2-mercaptopyrimidines yields pyrimidinyl sulfones, which are then cleaved with sodium methoxide (B1231860) to form the desired enantiomerically pure sulfinates in high yields. nih.gov
| Method | Starting Material | Catalyst/Reagent | Product | Key Feature |
| Asymmetric Condensation | Prochiral Sulfinate, Alcohol | Pentanidium Organocatalyst | Enantioenriched Sulfinate Ester | Suitable for late-stage functionalization of drugs. nih.gov |
| Pyrimidinyl Sulfone Cleavage | Chiral 2-Mercaptopyrimidine | m-CPBA, Sodium Methoxide | Enantiomerically Pure Sulfinate Salt | High yields and stable intermediates. nih.gov |
This table is based on information from references nih.govnih.gov.
Advanced Spectroscopic and Analytical Characterization Methodologies for Sulfinates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. For sodium 2-chloroethane-1-sulfinate (Cl-CH₂-CH₂-SO₂⁻Na⁺), ¹H, ¹³C, and ³³S NMR would each provide unique and complementary information.
Proton (¹H) NMR Studies
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two chemically non-equivalent methylene (B1212753) groups (-CH₂-).
Signal 1 (Hα): The protons on the carbon adjacent to the sulfinate group (Cl-CH₂-CH₂ -SO₂⁻).
Signal 2 (Hβ): The protons on the carbon adjacent to the chlorine atom (Cl-CH₂ -CH₂-SO₂⁻).
Each signal would appear as a triplet due to spin-spin coupling with the protons on the adjacent methylene group (n+1 rule, where n=2). The electronegativity of the neighboring atoms and functional groups dictates the chemical shift. The sulfinate group is electron-withdrawing, as is the chlorine atom. Protons closer to more electronegative groups are more "deshielded" and appear at a lower field (higher ppm value). youtube.comyoutube.com The chlorine atom is more electronegative than the sulfur of the sulfinate group. Therefore, the Hβ protons are expected to be more deshielded and resonate at a lower field than the Hα protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on analogous structures and substituent effects)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Hα (-CH₂ -SO₂⁻) | ~2.8 - 3.2 | Triplet | ~6-8 |
| Hβ (Cl-CH₂ -) | ~3.5 - 3.9 | Triplet | ~6-8 |
Carbon-13 (¹³C) NMR Investigations
Similarly, the ¹³C NMR spectrum will display two signals for the two distinct carbon environments in the molecule.
Signal 1 (Cα): The carbon atom directly bonded to the sulfinate group.
Signal 2 (Cβ): The carbon atom bonded to the chlorine atom.
The chemical shifts in ¹³C NMR are also heavily influenced by the electronegativity of attached atoms. The carbon atom bonded to the highly electronegative chlorine atom (Cβ) would be significantly deshielded and appear at a lower field compared to the carbon attached to the sulfur atom (Cα).
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted values based on analogous structures and substituent effects)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cα (-C H₂-SO₂⁻) | ~50 - 58 |
| Cβ (Cl-C H₂-) | ~40 - 45 |
Sulfur-33 (³³S) NMR and Other Heteronuclear Techniques
Sulfur-33 (³³S) is an NMR-active nucleus, but its application is often challenging. This is due to its low natural abundance (0.76%) and its quadrupolar nature (spin I = 3/2), which typically results in very broad signals. huji.ac.ilmdpi.com The width of the signal increases with the asymmetry of the electronic environment around the sulfur atom. huji.ac.il For the sulfinate anion, the sulfur environment is not perfectly symmetrical, which would lead to a broad resonance line, making detection difficult with standard equipment.
Despite these challenges, the ³³S chemical shift is highly sensitive to the oxidation state and chemical environment of the sulfur atom, spanning a range of over 1000 ppm. mdpi.com Sulfinates are expected to resonate in a characteristic region, distinct from sulfides, sulfoxides, and sulfonates. mdpi.com While specific data for this compound is unavailable, studies on related sulfur compounds show that ³³S NMR can be a powerful tool, particularly with high-field spectrometers and specialized techniques. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The most characteristic vibrations for this compound are the stretching frequencies of the sulfinate group.
The sulfinate anion (R-SO₂⁻) typically exhibits two strong characteristic absorption bands in the IR spectrum corresponding to the symmetric and asymmetric stretching of the S-O bonds. For sulfinate salts, these bands are generally found in the region of 900-1100 cm⁻¹. The exact positions can be influenced by the cation and the physical state of the sample.
Other expected vibrational modes include:
C-H stretching: Around 2850-3000 cm⁻¹.
CH₂ scissoring: Around 1400-1450 cm⁻¹.
C-S stretching: Typically weaker, found in the 600-800 cm⁻¹ region.
C-Cl stretching: In the 600-800 cm⁻¹ region, potentially overlapping with the C-S stretch.
Raman spectroscopy is particularly useful for analyzing the symmetric vibrations, which may be weak in the IR spectrum. A study on sodium alkyl sulfonates and sulfinates highlighted the utility of Raman spectroscopy in identifying the characteristic vibrations of these functional groups. acs.org The S=O symmetric stretch of the sulfinate group would be expected to produce a strong signal in the Raman spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Typical ranges based on data for analogous sulfinate salts)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | 2850 - 3000 | Medium | Medium |
| S=O Asymmetric Stretch | 1010 - 1080 | Strong | Weak |
| S=O Symmetric Stretch | 940 - 990 | Strong | Strong |
| C-S Stretch | 600 - 800 | Medium-Weak | Medium |
| C-Cl Stretch | 600 - 800 | Strong | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For an ionic compound like this compound, techniques such as Electrospray Ionization (ESI) would be used to analyze the 2-chloroethane-1-sulfinate anion.
The molecular weight of the 2-chloroethane-1-sulfinate anion (C₂H₄ClO₂S⁻) is approximately 126.96 Da. The mass spectrum would be expected to show a prominent peak for this anion.
The fragmentation patterns of sulfinates upon electron impact or collision-induced dissociation are characterized by several key processes. tandfonline.com The cleavage of the carbon-sulfur bond is a common fragmentation pathway. tandfonline.comcdnsciencepub.com For the 2-chloroethane-1-sulfinate anion, this could lead to several key fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of the 2-chloroethane-1-sulfinate Anion
| Fragment Ion | Proposed Formula | m/z (approx.) | Fragmentation Pathway |
| [M]⁻ | [C₂H₄ClO₂S]⁻ | 127 | Parent Anion |
| [M - SO₂]⁻ | [C₂H₄Cl]⁻ | 63 | Loss of sulfur dioxide |
| [SO₂]⁻• | [SO₂]⁻• | 64 | Sulfur dioxide radical anion |
| [CH₂Cl]⁻ | [CH₂Cl]⁻ | 49 | Cleavage of C-C bond |
The fragmentation of sulfinates can be complex and may involve rearrangements, but the loss of SO₂ is a frequently observed pathway for related sulfonate and sulfinate compounds. cdnsciencepub.comaaqr.org
X-ray Crystallography for Solid-State Structural Confirmation
For an ionic salt, the analysis would confirm:
Ionic Bonding: The nature of the interaction between the sodium cation (Na⁺) and the oxygen atoms of the sulfinate anion. It would reveal the coordination number and geometry of the sodium ion.
Sulfinate Group Geometry: The S-O bond lengths within the sulfinate group would be expected to be equivalent and intermediate between a single and double bond due to resonance. The O-S-O bond angle and the C-S-O bond angles would be precisely determined.
Conformation: The conformation of the 2-chloroethyl chain, including the torsion angles, would be established.
Crystal Packing: The analysis would reveal how the sodium cations and the 2-chloroethane-1-sulfinate anions are arranged in the three-dimensional crystal lattice, including any intermolecular interactions like close contacts.
While a specific crystal structure for this compound is not reported in the searched literature, the principles of X-ray diffraction on simple ionic organic salts are well-established and would provide unambiguous structural confirmation. quora.com
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
The purity and separation of this compound are critical for its application and are primarily assessed using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for quantifying the compound and identifying any impurities or related substances. Due to the ionic and non-volatile nature of this compound, specific methodologies are employed for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound. The technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Research Findings: For sulfinates and related sulfonates, which often lack a strong UV chromophore, analytical approaches include ion-pair chromatography or the use of specialized detectors. A method analogous to the analysis of similar short-chain haloalkane sulfonates can be effectively applied. For instance, the analysis of sodium 3-chloro-2-hydroxypropane-1-sulfonate utilizes a mixed-mode column, which combines reversed-phase and ion-exchange functionalities. sielc.com This approach allows for the retention and separation of anionic compounds. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes, or by UV detection at a low wavelength (e.g., 200 nm) if a suitable buffer is used. sielc.com
Ion chromatography (IC), a subset of HPLC, is also a highly effective technique for separating ions and polar molecules. It has been successfully used for the simultaneous determination of various sulfonic acids in aqueous samples, demonstrating its applicability to related compounds. nih.gov
In the synthesis of sodium 2-chloroethanesulfonate, a related compound, chromatographic analysis has been cited to confirm a purity of 99.4% to 99.5%, underscoring the utility of these methods in quality control.
The following table outlines a representative HPLC method for the purity assessment of this compound, based on established principles for similar analytes.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | Mixed-Mode Anion Exchange/Reversed-Phase (e.g., Newcrom BH type, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 10 mM Ammonium Formate Buffer |
| B: Acetonitrile | |
| Gradient | Isocratic or Gradient elution depending on impurity profile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV at 200 nm |
| Diluent | Water/Acetonitrile mixture |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile salts like this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a volatile and thermally stable derivative.
Research Findings: The common approach for analyzing sulfonate salts, and by extension sulfinates, involves derivatization to their corresponding sulfonyl chlorides or sulfonate esters. nih.gov These derivatives are more volatile and can be readily analyzed by GC. For instance, sulfonyl chlorides can be formed by reacting the sulfinate salt with reagents like thionyl chloride or phosphorus pentachloride. nih.gov
Once derivatized, the sample can be injected into the GC system. Separation occurs in a capillary column, and detection is often performed using a sulfur-specific detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), to enhance selectivity and sensitivity for sulfur-containing compounds. thermofisher.com These detectors are crucial for distinguishing the target analyte from other non-sulfur containing components in the matrix.
The table below details a plausible GC method for the analysis of this compound following derivatization.
Table 2: Representative GC Parameters for this compound (as a derivative)
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph |
| Derivatization Step | Conversion to a volatile ester (e.g., methyl 2-chloroethane-1-sulfinate) or sulfonyl chloride |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial Temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min |
| Injection Mode | Split/Splitless |
| Detector | Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) |
| Detector Temperature | 300 °C |
Computational and Theoretical Chemistry Studies of Sulfinate Systems
Density Functional Theory (DFT) Calculations on Sulfinate Reactivity and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity and properties of sulfinates, offering insights into their behavior in chemical reactions.
DFT calculations are instrumental in understanding the divergent reactivity of sulfinates. nih.gov For instance, in reactions with pyridinium (B92312) salts, DFT has been used to elucidate the plausible reaction mechanisms, including the formation of photoactive electron-donor-acceptor (EDA) complexes. nih.gov By computing the reaction energy profiles, researchers can map out the energetic landscape of the reaction. nih.gov These calculations can reveal the favorability of different pathways, such as single-electron transfer (SET) from the sulfinate to the salt, leading to the formation of a sulfonyl radical. nih.gov
The reactivity of sulfinates is also influenced by the electronic nature of their substituents. DFT studies have shown that both electron-rich and electron-deficient aryl sulfinates, as well as alkyl sulfinates, can participate in various transformations. nih.gov Furthermore, DFT can be used to compare the reactivity of different sulfur-containing compounds. For example, a comparative analysis of 2-propenesulfenic acid and allyl mercaptan using DFT at the B3LYP/cc-pVQZ level has provided insights into their thermodynamic and global chemical activity descriptors. nih.gov
The table below summarizes key thermodynamic and chemical activity descriptors that can be determined using DFT to assess sulfinate reactivity. nih.gov
| Descriptor | Abbreviation | Information Provided |
| Bond Dissociation Energy | BDE | Energy required to break a specific bond homolytically. |
| Proton Affinity | PA | The negative of the enthalpy change for the protonation reaction in the gas phase. |
| Electron Transfer Enthalpy | ETE | Enthalpy change associated with electron transfer. |
| Adiabatic Ionization Potential | AIP | The minimum energy required to remove an electron from a molecule. |
| Proton Dissociation Enthalpy | PDE | Enthalpy change for the deprotonation of a molecule. |
| Gas Phase Acidity | Gacidity | Gibbs free energy change for the deprotonation reaction in the gas phase. |
| Ionization Potential | IP | Energy required to remove an electron. |
| Electron Affinity | EA | Energy released when an electron is added. |
| Chemical Potential | µ | The escaping tendency of an electron from a system. |
| Absolute Electronegativity | χ | A measure of the power of an atom or group to attract electrons. |
| Molecular Hardness | η | Resistance to change in electron distribution. |
| Molecular Softness | S | The reciprocal of molecular hardness. |
| Electrophilicity Index | ω | A measure of the electrophilic power of a molecule. |
These descriptors, calculated using DFT, provide a quantitative basis for understanding and predicting the chemical behavior of sulfinates like Sodium 2-chloroethane-1-sulfinate in various chemical environments.
Molecular Dynamics Simulations of Reaction Intermediates and Solvation Effects
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of sulfinate chemistry, MD simulations are particularly useful for understanding the behavior of reaction intermediates and the influence of the surrounding solvent.
For instance, MD simulations have been used to study the effect of cations like Ca²⁺ and Mg²⁺ on the H-bonding structure around the headgroup of sodium dodecyl sulfate (B86663) (SDS) and sodium dodecyl sulfonate (SDSn) in solution. researchgate.net Such studies can elucidate how ions in solution might interact with the sulfinate group of this compound, potentially influencing its role in a reaction.
The process of an MD simulation for a sulfinate system would typically involve:
Model Building : Creating a computational model of the sulfinate molecule and the surrounding solvent molecules. researchgate.net
Force Field Selection : Choosing a suitable force field (e.g., COMPASS, GROMACS) that accurately describes the interactions between all atoms in the system. researchgate.netresearchgate.net
System Equilibration : Running the simulation for a period to allow the system to reach a stable, equilibrated state.
Production Run : Continuing the simulation to collect data on the trajectories of all atoms.
Analysis : Analyzing the collected data to determine properties such as radial distribution functions, solvent-accessible surface area, and the dynamics of hydrogen bonding between the sulfinate and solvent molecules.
MD simulations can also be employed to investigate the behavior of sulfinates at interfaces, such as a water/oil interface. researchgate.net This is relevant for understanding reactions that occur in multiphase systems. The simulations can provide information on the orientation and conformation of the sulfinate molecules at the interface, which can be crucial for their reactivity. researchgate.net
Prediction of Reaction Pathways and Energy Landscapes
A significant application of computational chemistry in the study of sulfinate systems is the prediction of reaction pathways and their corresponding energy landscapes. This allows for a detailed, step-by-step understanding of how a reaction proceeds, including the identification of transition states and intermediates.
DFT calculations are a primary tool for this purpose. nih.govrsc.org By calculating the Gibbs free energy of reactants, products, intermediates, and transition states, a comprehensive reaction energy profile can be constructed. nih.gov This profile provides crucial information about the kinetics and thermodynamics of the reaction. For example, the activation barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. rsc.orgnih.gov A lower activation barrier corresponds to a faster reaction. nih.gov
In the context of sulfinate chemistry, computational studies have been used to:
Elucidate reaction mechanisms : DFT calculations have been employed to investigate the mechanism of reactions involving sulfinates, such as their addition to pyridinium salts. nih.gov These studies can distinguish between different possible pathways, for example, a one-electron versus a two-electron pathway. nih.gov
Determine rate-determining steps : By identifying the highest energy transition state on the reaction coordinate, the rate-determining step of a multi-step reaction can be pinpointed.
Rationalize regioselectivity and stereoselectivity : When a reaction can lead to multiple products, computational prediction of the energy barriers for the formation of each product can explain why one is formed preferentially.
Investigate the role of catalysts : The effect of a catalyst on the reaction pathway can be modeled by including the catalyst in the calculations. This can show how the catalyst lowers the activation energy of the reaction.
An example of the application of these methods is the study of the esterification of sulfonic acids, which are structurally related to sulfinic acids. rsc.org DFT calculations at the B3LYP/aug-cc-pVTZ level were used to evaluate four alternative mechanisms. rsc.org The results showed that pathways involving a pentacoordinate sulfur intermediate were energetically unfavorable. rsc.org Instead, an SN1 pathway through a sulfonylium cation intermediate and an SN2 pathway were found to have lower and moderate activation barriers, respectively. rsc.org Such computational investigations provide a detailed mechanistic understanding that can be difficult to obtain through experimental means alone.
The following table illustrates a simplified representation of data that can be obtained from the computational prediction of a reaction pathway.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | A + B | 0.0 |
| Transition State 1 (TS1) | [A-B]‡ | +15.2 |
| Intermediate 1 (Int1) | C | -5.8 |
| Transition State 2 (TS2) | [C-D]‡ | +10.5 |
| Products | E + F | -20.1 |
This is a hypothetical example to illustrate the type of data generated.
Investigation of Electronic Structure and Bonding in this compound
The electronic structure and bonding in this compound are fundamental to its chemical properties and reactivity. Computational methods, particularly DFT, provide detailed insights into these aspects. While specific studies on this exact molecule are scarce, general principles derived from computational studies of related sulfinate and sulfonate compounds can be applied.
The sulfinate group, -SO₂⁻, is the key functional group in this compound. The bonding within this group involves the central sulfur atom, which is bonded to two oxygen atoms and a carbon atom. The nature of the S-O and S-C bonds can be analyzed using various computational techniques, such as Natural Bond Orbital (NBO) analysis.
Key features of the electronic structure and bonding include:
Charge Distribution : The oxygen atoms in the sulfinate group are highly electronegative, leading to a significant negative charge localization on them. The sulfur atom will carry a partial positive charge. The sodium ion (Na⁺) will exist as a counterion, electrostatically interacting with the negatively charged sulfinate group.
Bonding : The S-C bond is a covalent single bond. The S-O bonds have characteristics of both single and double bonds due to resonance, which delocalizes the negative charge over the two oxygen atoms. This can be represented by the following resonance structures:
O⁻ O | || R-S=O ↔ R-S-O⁻
Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the molecule. The HOMO is often associated with the lone pairs on the oxygen atoms and the S-O bonds, making the sulfinate a good nucleophile and electron donor. The LUMO is typically associated with antibonding orbitals, and its energy and location can indicate the sites susceptible to nucleophilic attack.
DFT calculations can provide quantitative data on these electronic properties, as shown in the hypothetical table below for a generic sulfinate.
| Property | Calculated Value | Interpretation |
| Mulliken Charge on S | +0.85 e | Sulfur atom is electron deficient. |
| Mulliken Charge on O | -0.75 e | Oxygen atoms are electron rich. |
| Wiberg Bond Order S-C | 0.95 | Indicates a single bond character. |
| Wiberg Bond Order S-O | 1.45 | Indicates partial double bond character due to resonance. |
| HOMO Energy | -6.5 eV | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | +1.2 eV | Related to the electron affinity and electrophilic character. |
These values are illustrative and would need to be calculated specifically for this compound.
Understanding the electronic structure provides a foundation for explaining the molecule's reactivity, stability, and spectroscopic properties.
Development of Computational Models for Sulfinate-Mediated Transformations
The development of robust computational models is crucial for predicting the outcomes of sulfinate-mediated transformations and for designing new synthetic methods. These models are often developed by integrating experimental data with computational results to create a comprehensive and predictive framework.
A key aspect of this is the development of a "mechanistic manifold" that is consistent with both experimental observations and computational data. rsc.org For example, in Ni/photoredox dual-catalyzed cross-coupling reactions involving sulfinate salts, a combination of experimental studies and DFT calculations can lead to a detailed mechanistic model. rsc.org This model can then be used to rationalize the observed reactivity, predict the compatibility of different substrates, and guide the optimization of reaction conditions. rsc.org
The development of such models typically involves:
Hypothesizing Potential Mechanisms : Based on chemical intuition and literature precedents, several plausible reaction pathways are proposed.
Computational Screening : DFT calculations are used to evaluate the energetics of each proposed pathway to identify the most likely mechanism. nih.gov
Experimental Validation : The predictions from the computational model are tested experimentally. For example, if the model predicts a radical intermediate, radical trapping experiments can be performed. acs.org
Model Refinement : The computational model is refined based on the experimental results, leading to a more accurate and predictive tool.
Beyond modeling specific reaction types, there is a broader trend in chemistry towards the development of more general and automated computational tools for reaction prediction. nih.gov These can be based on machine learning algorithms trained on large datasets of chemical reactions or on quantum mechanics-based methods. nih.gov While the specific application of such advanced models to sulfinate chemistry is an emerging area, the principles are transferable.
Furthermore, the development of genome-scale metabolic models (GEMs) in systems biology offers a paradigm for how complex chemical systems can be modeled. mdpi.com These models integrate various types of data (e.g., genomic, transcriptomic) to simulate the metabolic network of an organism. mdpi.com A similar "systems chemistry" approach could be envisioned for sulfinate-mediated transformations, where a computational model integrates information about the reactants, catalysts, solvents, and reaction conditions to predict the outcome of a transformation with high fidelity.
The table below outlines the components that could be part of a comprehensive computational model for sulfinate-mediated transformations.
| Model Component | Description | Computational Method(s) Used |
| Reactant Properties | Electronic and steric properties of the sulfinate and other reactants. | DFT, Quantitative Structure-Activity Relationship (QSAR) |
| Catalyst Effects | The influence of the catalyst on the reaction mechanism and energetics. | DFT, QM/MM (Quantum Mechanics/Molecular Mechanics) |
| Solvent Effects | The role of the solvent in stabilizing intermediates and transition states. | Implicit and explicit solvation models, Molecular Dynamics |
| Reaction Pathway Prediction | Identification of the most favorable reaction pathway and prediction of the major products. | DFT, Automated reaction path finding algorithms |
| Yield and Selectivity | Quantitative prediction of the reaction yield and the ratio of different products (e.g., regio- or stereoisomers). | Kinetic modeling, Machine learning |
The continuous development of such computational models holds great promise for accelerating the discovery and optimization of new chemical reactions involving sulfinates.
Emerging Trends and Future Research Directions in 2 Chloroethane 1 Sulfinate Chemistry
Development of Novel Organometallic and Organocatalytic Systems for Sulfinate Transformations
Recent advancements have focused on developing catalytic systems to transform sulfinates into valuable sulfur-containing compounds like sulfones and sulfonamides. rptu.denovanet.ca While much of the research has centered on aryl sulfinates, the principles are broadly applicable to alkyl sulfinates such as Sodium 2-chloroethane-1-sulfinate.
Organometallic Catalysis: Gold(I)-catalysis has been shown to convert aryl boronic acids into sulfinate salts, which can be further elaborated in situ. scispace.com This method proceeds through a unique mechanism involving the reactivity of gold(I)-heteroatom bonds. scispace.com Another significant development involves copper-catalyzed reactions. For instance, the CuI-Phen·H₂O catalyzed sulfenylation of thiols with sodium sulfinates provides an effective route to thiosulfonates under aerobic conditions. nih.gov Similarly, FeCl₃ has been used to catalyze the coupling of thiols with sulfinates. nih.gov These methods are applicable to both aromatic and aliphatic sulfinates, suggesting that this compound could be a viable substrate for producing 2-chloroethyl-substituted thiosulfonates.
Organocatalysis: The field of organocatalysis has also provided new avenues for sulfinate transformations. The development of new asymmetric methodologies is a key goal for chemists, and sulfones have demonstrated significant versatility in organocatalytic asymmetric reactions. rsc.org For example, TBAI (tetrabutylammonium iodide) has been used to catalyze the coupling of amines with sodium sulfinates to yield sulfonamides under mild conditions. nih.gov This approach is effective for various primary and secondary amines with arylsulfinates and has shown some success with alkylsulfinates, opening a potential route for the synthesis of N-substituted-2-chloroethanesulfonamides. nih.gov
Table 1: Selected Catalytic Systems for Sulfinate Transformations
| Catalyst System | Transformation | Substrates | Potential Product with 2-chloroethane-1-sulfinate | Reference |
|---|---|---|---|---|
| Gold(I) Complexes | Sulfination | Aryl Boronic Acids, SO₂ | This compound | scispace.com |
| CuI-Phen·H₂O | S-S Coupling (Sulfenylation) | Thiols, Sodium Sulfinates | S-(2-chloroethyl) thiosulfonates | nih.gov |
| FeCl₃ | S-S Coupling | Thiols, Sodium Sulfinates | S-(2-chloroethyl) thiosulfonates | nih.gov |
| TBAI | N-S Coupling (Sulfonamidation) | Amines, Sodium Sulfinates | N-substituted-2-chloroethanesulfonamides | nih.gov |
Integration with Photoredox Catalysis and Electrochemistry in Sustainable Synthesis
In the quest for greener and more sustainable chemical processes, photoredox catalysis and electrochemistry have emerged as powerful tools. rsc.org These methods often operate under mild, room-temperature conditions without the need for harsh reagents. organic-chemistry.orgrsc.org
Photoredox Catalysis: This technique uses light to drive chemical reactions, often generating reactive radical intermediates under mild conditions. youtube.com Dual Ni/photoredox catalysis has been successfully implemented for the construction of aryl- and heteroaryl sulfones from aryl sulfinate salts. rsc.org A key area of development is the direct conversion of abundant functional groups, like alcohols and alkyl bromides, into alkyl sulfinates. nih.gov Mechanistic studies suggest that alkyl radicals, generated from various precursors, are trapped by sulfur dioxide to form alkyl sulfonyl radicals, which are then reduced to the alkyl sulfinate product. nih.gov Another approach involves the photoredox-catalyzed reaction between sulfinates and phthalimide (B116566) esters to generate α-sulfones. nih.gov These methodologies highlight the potential of using this compound as a readily available sulfonyl radical precursor for constructing complex molecules.
Electrochemistry: Electrochemical synthesis offers a sustainable alternative to traditional methods by using electricity to drive redox reactions, thereby avoiding chemical oxidants and reductants. organic-chemistry.orgnih.gov Electrosynthesis has been successfully applied to the transformation of sulfinate salts. rsc.org For example, an electrochemical method for the sulfonylation of alkynes with sodium sulfinates has been developed, operating under transition-metal-free and external oxidant-free conditions to produce alkynyl sulfones. organic-chemistry.org Similarly, the electrochemical synthesis of vinyl, alkyl, and allyl sulfones has been achieved from sodium sulfinates and olefins using a simple undivided cell with graphite (B72142) electrodes. acs.org These electrochemical methods are compatible with a broad range of functional groups, suggesting that this compound could be effectively used to synthesize various chloroethyl-substituted sulfones. organic-chemistry.orgacs.org
Table 2: Sustainable Synthesis Methods Involving Sulfinates
| Method | Key Features | Transformation | Potential Application for 2-chloroethane-1-sulfinate | Reference(s) |
|---|---|---|---|---|
| Ni/Photoredox Dual Catalysis | Mild, room temperature, base-free | C-S bond formation (Sulfones) | Synthesis of 2-chloroethyl aryl sulfones | rsc.org |
| Photoredox Sulfination | From alcohols or bromides via SO₂ | C(sp³)-S bond formation (Sulfinates) | Generation of the 2-chloroethylsulfonyl radical for addition reactions | nih.gov |
| Electrochemical Sulfonylation | Transition-metal-free, oxidant-free | Sulfonylation of alkynes and olefins | Synthesis of chloroethyl-substituted alkynyl or alkyl sulfones | organic-chemistry.orgacs.org |
| Electrochemical Cyclization | Catalyst-free, oxidant-free | Sulfonylation/cyclization cascade | Formation of 3-(2-chloroethylsulfonyl)benzothiophenes | nih.gov |
Exploration of New Bond-Forming Reactions and Chemical Space Expansion
This compound is a versatile building block capable of participating in a variety of bond-forming reactions, significantly expanding the accessible chemical space for drug discovery and materials science. rsc.orgrptu.denih.govnih.gov The dual functionality of the sulfinate group and the terminal chloride allows for sequential or one-pot transformations to build molecular complexity.
The sulfinate moiety can be used to form C–S, N–S, and S–S bonds. rsc.org For instance, reactions with appropriate electrophiles can lead to the formation of sulfones, sulfonamides, and thiosulfonates, respectively. nih.gov The resulting 2-chloroethylsulfonyl group is itself a versatile functional handle. The chlorine atom can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) in subsequent steps to introduce further diversity.
This bifunctional nature allows this compound to act as a linchpin, connecting different molecular fragments. For example, one could first perform a photoredox-catalyzed coupling of the sulfinate with an aryl halide to form an aryl 2-chloroethyl sulfone. The chloro group could then be substituted by a primary amine to generate a new secondary amine, a common motif in pharmacologically active compounds. This strategy of building complexity from a simple, readily available starting material is central to expanding the explorable chemical space for discovering new molecules with desired properties. rptu.de
Advancements in C-H Functionalization Strategies Using Sulfinates
Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of complex molecules without the need for pre-functionalized starting materials. Sulfinate salts have emerged as valuable reagents in this field, particularly for C-H sulfonylation. rsc.orgnih.gov
These reactions often proceed via a radical mechanism where a sulfonyl radical, generated from the sulfinate salt, is intercepted by a C-H bond. nih.gov For example, copper-catalyzed methods have been developed for the regioselective C-H sulfonylation of quinoline (B57606) N-oxides and the remote C4–H sulfonylation of 1-naphthylamine (B1663977) derivatives using sodium sulfinates. nih.gov These reactions tolerate both aryl and alkyl sulfinates, indicating that this compound could serve as a competent source for the •SO₂CH₂CH₂Cl radical.
The ability to directly install a 2-chloroethylsulfonyl group onto heterocycles and other core structures is of significant interest. nih.gov This functional group can act as a bioisostere or as a handle for further synthetic manipulations, such as intramolecular cyclizations or cross-coupling reactions. The development of new catalytic systems with improved selectivity and broader substrate scope for C-H functionalization using alkyl sulfinates like this compound remains an active area of research. chemrxiv.org
Design of Chiral Auxiliaries and Ligands Based on Sulfinate Scaffolds
Chiral sulfur compounds, particularly those derived from sulfinates, are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands, and catalysts. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org
While this compound is itself achiral, it serves as a valuable precursor for creating chiral molecules. The classic approach involves the reaction of a sulfinyl chloride (which can be generated from the sulfinate) with a chiral alcohol to form a diastereomeric mixture of sulfinate esters. rsc.org These esters can often be separated, and subsequent reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur center to yield an enantiomerically pure sulfoxide (B87167) (the Andersen synthesis).
More broadly, the sulfinate scaffold is a key starting point for designing new chiral structures. For example, reacting this compound with a chiral alcohol, such as a derivative of tartrate, could produce novel chiral sulfinate esters. nih.gov These esters could then be used as chiral auxiliaries or be converted into other chiral ligands, such as phosphine-sulfoxides or N-heterocyclic carbene-sulfoxides, for use in asymmetric catalysis. The development of chiral auxiliaries like the "SuperQuat" family demonstrates the ongoing effort to design new scaffolds with superior performance in controlling stereoselectivity. rsc.orgbohrium.com The 2-chloroethyl group within a sulfinate-derived chiral auxiliary could offer a unique point for attachment to solid supports or for further functionalization after the key asymmetric transformation.
Table 3: Common Chiral Auxiliaries and Precursors in Asymmetric Synthesis
| Auxiliary/Precursor | Class | Key Application(s) | Reference(s) |
|---|---|---|---|
| Evans Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations | wikipedia.orgresearchgate.net |
| Camphorsultam | Sultam | Stereoselective reactions of N-enoyl derivatives | wikipedia.org |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylations | wikipedia.org |
| tert-Butanesulfinamide | Sulfinamide | Synthesis of chiral amines | wikipedia.org |
| (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate | Chiral Sulfinate Ester | Andersen synthesis of chiral sulfoxides | rsc.org |
Q & A
Basic Research Questions
How can researchers optimize the synthesis of sodium 2-chloroethane-1-sulfinate to ensure high yield and purity?
Methodological Answer:
- Variables to Control :
- Reaction Temperature : Elevated temperatures may increase reaction rates but risk side reactions (e.g., hydrolysis of sulfonyl chloride intermediates).
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) are preferred to stabilize intermediates and minimize side reactions .
- Stoichiometry : Precise molar ratios of sodium sulfite and 2-chloroethanesulfonyl chloride are critical to avoid unreacted starting materials .
- Purity Assessment :
- Use HPLC or titration to quantify residual chloride ions.
- Spectroscopic Confirmation : Employ FT-IR (to verify sulfinate group absorption at ~1050 cm⁻¹) and ¹H NMR (to confirm absence of chloroethyl impurities) .
What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Emergency Response :
- Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation :
- Elemental Analysis : Verify C, H, Cl, and S content to confirm stoichiometry.
- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+Na]⁺ for sodium adducts) .
- Purity Monitoring :
- Ion Chromatography : Detect trace chloride ions from incomplete reactions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (>200°C) .
Advanced Research Questions
How can researchers investigate the reaction mechanisms of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies :
- Computational Modeling :
What experimental strategies can resolve contradictions in reported data on the compound’s stability under aqueous vs. anhydrous conditions?
Methodological Answer:
- Controlled Degradation Studies :
- Statistical Reconciliation :
How can researchers design experiments to evaluate the compound’s interactions with biomolecules in pharmacological studies?
Methodological Answer:
- Binding Assays :
- Toxicity Profiling :
- In Vitro Cytotoxicity : Use human cell lines (e.g., HEK293) to assess IC₅₀ values and compare with structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
